6-Bromo-1-methylquinoxaline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

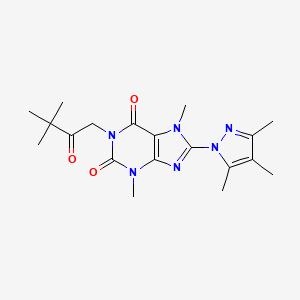

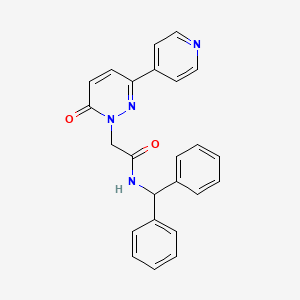

6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.071 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline ring with a bromine atom and a methyl group attached at specific positions . The InChI code for this compound isInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13). Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.071 . The compound’s InChI code isInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13).

科学的研究の応用

Neurotransmitter Influence on Glial Proliferation and Differentiation

6-Bromo-1-methylquinoxaline-2,3-dione has been studied in the context of its role in the modulation of neurotransmitter glutamate's effects on glial cells. Yuan et al. (1998) investigated this in rat cerebellar tissue slices, finding that glutamate modulates oligodendrocyte development through selective activation of specific receptors and that cell depolarization and voltage-dependent K+ channel blockage could be triggering mechanisms for this process (Yuan, Eisen, McBain, & Gallo, 1998).

Synthesis of Bioactive Compounds

The compound has relevance in the synthesis of biologically active compounds. For instance, Choi and Chi (2004) described the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, revealing insights into nucleophilic substitution reactions and the efficient synthetic routes of key intermediates (Choi & Chi, 2004).

Pharmacological Studies

In pharmacological contexts, studies have explored derivatives of quinoxaline-2,3-diones, like this compound, for their receptor antagonistic properties. Cai et al. (1997) investigated a series of these compounds, finding some to be potent antagonists at specific receptor sites, which could be useful for studying synaptic transmission and neurological disorders (Cai et al., 1997).

Electrochemical Applications

Further, its derivatives have been investigated for their potential in electrochemical applications. Yousef (2000) explored the electrooxidation of a Schiff base derived from a quinoxaline-2,3-dione, noting its catalytic properties in the electrooxidation of hydroquinone and its stability in various solutions (Yousef, 2000).

作用機序

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-1-methylquinoxaline-2,3-dione are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.

特性

IUPAC Name |

7-bromo-4-methyl-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVAGOLEYHCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2695701.png)

![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)

![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)